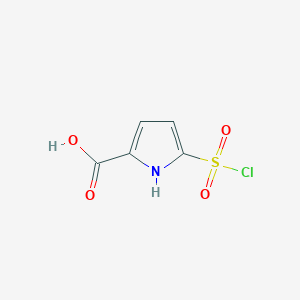
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H9ClF3N3. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a trifluoropropyl group. The trifluoropropyl group consists of a three-carbon chain with three fluorine atoms attached to the terminal carbon .Applications De Recherche Scientifique
Synthesis and Biological Activity
The scientific research applications of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride include its use in synthesizing various heterocyclic compounds with potential biological activities. For instance, it has been involved in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identified as CGRP receptor antagonists, showcasing its relevance in developing new therapeutic agents (F. Lim, A. Dolzhenko, & A. Dolzhenko, 2014).
Chemical Characterization and Antibacterial Activity
Further research emphasizes its chemical characterization and exploration of pharmacophoric sites through the synthesis of pyrazole derivatives. These efforts have led to the identification of antitumor, antifungal, and antibacterial sites, highlighting the compound's utility in drug discovery and the design of novel antimicrobial agents (A. Titi, M. Messali, Bakhet A Alqurashy, et al., 2020).
Fluorescent Property Evaluation
Additionally, this compound has been used in the synthesis of 1,3,5-triaryl-2-pyrazolines, which exhibit fluorescence properties in the blue region of the visible spectrum. This suggests potential applications in the development of fluorescent materials or probes for biological imaging (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).
Influence on Self-Organization Processes
The compound's utility extends to the field of coordination chemistry, where its derivatives have been studied for their ability to influence the self-organization processes of Cu2+ complexes. These studies provide valuable insights into the design of metal-organic frameworks and other supramolecular structures (Alberto Lopera, A. Gil-Martínez, J. Pitarch-Jarque, et al., 2020).
Propriétés
IUPAC Name |
1-(3,3,3-trifluoropropyl)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)1-2-12-4-5(10)3-11-12;/h3-4H,1-2,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUNBXDMXCWAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431966-14-1 |
Source


|
| Record name | 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B2938900.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938901.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)
![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2938905.png)

![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)



![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938916.png)
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2938917.png)
